Lipophilicity (LogP) Comparison: Hydroxymethyl vs. Bromomethyl at Position 5
The target compound's predicted LogP of 2.65 positions it within the optimal range for oral drug-likeness (LogP 1–3), whereas the 5-bromomethyl analog (CAS 338982-24-4) exhibits a substantially higher LogP of 4.53, which may lead to poor aqueous solubility and increased promiscuous binding . This 1.88 LogP unit difference is a direct consequence of the hydroxymethyl versus bromomethyl substitution at position 5.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.65 |
| Comparator Or Baseline | 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole (CAS 338982-24-4): LogP = 4.53 |
| Quantified Difference | Δ LogP = −1.88 (target is 1.88 log units less lipophilic) |
| Conditions | Predicted LogP values sourced from ChemSrc computational data |
Why This Matters
A LogP of 2.65 falls within the favorable range for membrane permeability while avoiding the excessive lipophilicity (LogP > 4) associated with poor solubility and off-target toxicity, making the target compound a more suitable starting point for lead optimization.
